molecular formula C12H13NO2S B229798 N,6-dimethylnaphthalene-2-sulfonamide

N,6-dimethylnaphthalene-2-sulfonamide

Cat. No.: B229798
M. Wt: 235.3 g/mol
InChI Key: GQMNYVKXCHEPTI-UHFFFAOYSA-N
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Description

N,6-Dimethylnaphthalene-2-sulfonamide is a chemical compound of significant interest in biomedical research, particularly in the field of oncology. This naphthalene-sulfonamide hybrid is designed for research use to investigate new therapeutic strategies, with a primary focus on breast cancer models . The core research value of this compound and its structural analogs lies in their potential to act as multi-target agents. Studies on related 6-acetylnaphthalene-2-sulfonamide derivatives have demonstrated potent cytotoxic activity against human breast cancer cell lines (such as MCF7) while showing a promising safety profile against normal cell lines . The primary mechanism of action under investigation is the suppression of cancer cell proliferation and the induction of apoptosis. This is achieved through the modulation of the IL6/JAK2/STAT3 signaling pathway, a key pathway closely linked to the development and progression of many human tumours . In vitro research on similar compounds has shown they can downregulate the gene expression of pivotal survival proteins, including IL6, JAK2, STAT3, BCL2, Cyclin D1, and c-MYC, while upregulating the pro-apoptotic protein BAX . Furthermore, some naphthalene-sulfonamide derivatives have been identified as potent inhibitors of STAT3 phosphorylation, a critical step in this oncogenic signaling cascade . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.3 g/mol

IUPAC Name

N,6-dimethylnaphthalene-2-sulfonamide

InChI

InChI=1S/C12H13NO2S/c1-9-3-4-11-8-12(16(14,15)13-2)6-5-10(11)7-9/h3-8,13H,1-2H3

InChI Key

GQMNYVKXCHEPTI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N,6-dimethylnaphthalene-2-sulfonamide becomes evident when compared to analogous sulfonamide-containing naphthalene derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula Substituents Molecular Mass (g/mol) Key Properties/Applications
This compound C₁₁H₁₂N₂O₂S -NHCH₃ at sulfonamide, -NH₂ at C6 236.29 Potential enzyme inhibition, materials
6-Amino-N-methylnaphthalene-2-sulfonamide C₁₁H₁₂N₂O₂S -NHCH₃ at sulfonamide, -NH₂ at C6 236.29 Identical structure; naming variant
6-(Dimethylamino)naphthalene-2-sulfonic acid C₁₂H₁₃NO₃S -N(CH₃)₂ at C6, -SO₃H at C2 251.30 Strong acidity (pKa ≈ -0.03), fluorescent probes
N,N-Dimethylnaphthalene-2-sulfonamide C₁₂H₁₃NO₂S -N(CH₃)₂ at sulfonamide 251.30 Increased lipophilicity; limited data
SN-2NI (bis-naphthalimide-sulfonamide) C₄₆H₅₀N₈O₈S Complex dimeric structure 874.00 Photophysical applications (λmax: 265, 435 nm)

Functional and Chemical Differences

In contrast, 6-(dimethylamino)naphthalene-2-sulfonic acid replaces the sulfonamide (-SO₂NH₂) with a sulfonic acid (-SO₃H) group, significantly increasing acidity (pKa ≈ -0.03) and water solubility .

Biological Relevance :

  • Sulfonamides like this compound are historically linked to antimicrobial activity, though specific data for this compound is lacking. Comparatively, SN-2NI (a dimeric naphthalimide-sulfonamide) exhibits UV-Vis absorption peaks at 265 and 435 nm, suggesting utility in optoelectronic materials .

Synthetic Complexity :

  • This compound is simpler to synthesize than SN-2NI , which requires multi-step coupling of naphthalimide bromides with sulfonamide salts under basic conditions .

Physicochemical Properties

  • The methyl substitution in this compound may enhance lipophilicity compared to its unsubstituted counterpart .
  • Stability : Sulfonamide derivatives are typically stable under ambient conditions but may degrade under strong acidic/basic conditions due to cleavage of the sulfonamide bond.

Preparation Methods

Alkylation of Toluene with Pentenes

A prominent route involves the acid-catalyzed alkylation of toluene with pentenes, leveraging zeolite Y or similar solid acids to direct methyl group placement. Under optimized conditions (180–220°C, 20–30 bar), this reaction yields pentyltoluene intermediates, which undergo subsequent cyclization and dehydrogenation to form 6-methylnaphthalene. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature200°CMaximizes cyclization rate
Catalyst Loading5 wt% zeolite YReduces byproduct formation
Reaction Time8–10 hoursEnsures complete dehydrogenation

This method achieves ~85% selectivity for 6-methylnaphthalene, with minor isomers (e.g., 1-methylnaphthalene) removed via fractional distillation.

Hydroisomerization of 2,6-Dimethylnaphthalene

An alternative approach utilizes 2,6-dimethylnaphthalene as a precursor, selectively demethylating the C2 position through hydroisomerization. Platinum-rhenium catalysts supported on γ-alumina (Pt-Re/Al2O3) facilitate this transformation at 300–350°C under hydrogen pressure (15–20 bar), yielding 6-methylnaphthalene with >90% purity. This method is advantageous for industrial scalability but requires careful control of hydrogen flow to prevent over-reduction.

Sulfonation of 6-Methylnaphthalene

Introducing the sulfonyl group at the C2 position demands precise electrophilic substitution conditions. Traditional sulfonation agents like fuming sulfuric acid (20% SO3) remain prevalent, though newer methodologies emphasize reduced waste and improved safety.

Regioselective Sulfonation with Oleum

Reaction of 6-methylnaphthalene with oleum (30% SO3) at 80–90°C for 4–6 hours produces 6-methylnaphthalene-2-sulfonic acid with 78–82% yield. The methyl group at C6 exerts a moderate ortho-directing effect, favoring sulfonation at C2 over C1 or C3. Critical considerations include:

  • Solvent-Free Conditions : Minimize side reactions but require rigorous temperature control.

  • Quenching Protocol : Gradual addition to ice-water prevents exothermic decomposition.

Green Sulfonation Using Deep Eutectic Solvents (DES)

Recent advances employ choline chloride-urea DES as reaction media, enabling sulfonation at lower temperatures (60–70°C) with comparable yields (75–80%). This method reduces corrosive waste and aligns with green chemistry principles.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the reactive sulfonyl chloride derivative, a prerequisite for sulfonamide formation.

Phosphorus Pentachloride (PCl5) Method

Treatment with excess PCl5 in dichloromethane (DCM) under reflux (40–50°C, 3 hours) affords 6-methylnaphthalene-2-sulfonyl chloride in 90–95% yield. This method, while efficient, generates phosphorus oxychloride (POCl3) as a byproduct, necessitating specialized handling.

Thionyl Chloride (SOCl2) Activation

SOCl2 offers a less hazardous alternative, reacting stoichiometrically with the sulfonic acid at room temperature (25°C, 2 hours). Yields reach 88–92%, with gaseous byproducts (SO2, HCl) easily scrubbed using alkaline traps.

Formation of the Sulfonamide Bond

The final step couples the sulfonyl chloride with methylamine, forming the N-methyl sulfonamide moiety.

DMF-Catalyzed Coupling in Toluene

A patented method utilizes catalytic N,N-dimethylformamide (DMF, 0.001–0.05 equiv) in toluene at 140–145°C, enabling rapid amidation within 4–7 hours. Key advantages include:

  • Suppressed Bis-Sulfonamide Formation : <2% byproduct due to controlled amine stoichiometry.

  • Solvent Recyclability : Toluene is recovered via distillation with >95% efficiency.

ConditionOptimal RangeEffect on Conversion
Molar Ratio (Cl:NH2)1.5:1Maximizes mono-adduct
DMF Loading0.03 equivBalances rate and cost

This method achieves 93–97% isolated yield after aqueous workup and recrystallization from ethanol-water.

Aqueous Phase Coupling with Methylamine Hydrochloride

For laboratories lacking high-temperature capabilities, methylamine hydrochloride reacts with the sulfonyl chloride in water-THF (1:4 v/v) at pH 9–10 (adjusted with NaOH). Although slower (12–18 hours), this approach provides 85–88% yield and avoids organic solvents.

Emerging Methodologies and Innovations

Palladium-Catalyzed Reductive Coupling

Pioneered by Yang et al., Pd/C (5 wt%) catalyzes the one-step reaction between nitroarenes and sodium arylsulfinates, bypassing the sulfonyl chloride intermediate. Applied to 6-methylnaphthalene derivatives, this method achieves 80–85% yield at 100°C under hydrogen (3 bar).

Challenges and Optimization Strategies

Byproduct Mitigation

  • Bis-Sulfonamide Formation : Controlled by maintaining a 1.5:1 molar excess of sulfonyl chloride over methylamine.

  • Isomerization During Sulfonation : Additives like boric acid stabilize the transition state, enhancing C2 selectivity.

Catalytic System Recycling

MIL-101(Fe), an iron-based MOF, enables sulfonamide synthesis in water with five recyclability cycles without significant activity loss (>90% yield retained) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,6-dimethylnaphthalene-2-sulfonamide, and how can reaction conditions be tailored to minimize by-products?

  • Methodological Answer : Synthesis typically involves sulfonylation of naphthalene derivatives followed by dimethylation. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
  • Controlled temperatures (70–90°C) to avoid decomposition of intermediates .
  • Catalysts like triethylamine for efficient sulfonamide bond formation .
  • Purification via column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of This compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify methyl group positions and sulfonamide connectivity. Aromatic protons appear as multiplet signals in δ 7.2–8.5 ppm .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide functionality .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]+^+ and rule out impurities .

Q. How can researchers mitigate risks of residual solvents like DMF in This compound synthesis?

  • Methodological Answer :

  • Substitute DMF with dimethylacetamide (DMAc) or ionic liquids to reduce toxicity .
  • Use vacuum distillation or freeze-drying for solvent removal.
  • Test final products via GC-MS to ensure solvent levels meet safety thresholds (<10 ppm) .

Advanced Research Questions

Q. What computational chemistry methods are suitable for predicting the reactivity of This compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model interactions with enzyme active sites (e.g., dihydropteroate synthase) .
  • Molecular Dynamics (MD) Simulations : Simulate binding affinities using tools like GROMACS. Focus on sulfonamide group interactions with conserved residues (e.g., Phe, Lys) .

Q. How can contradictory data on the antimicrobial efficacy of sulfonamide derivatives be resolved?

  • Methodological Answer :

  • Standardized Assays : Use CLSI/MIC guidelines for consistency in bacterial strain selection and growth conditions .
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. methoxy groups) on bioactivity .
  • Metabolomics Profiling : Track bacterial folate synthesis inhibition via LC-MS to validate mechanistic hypotheses .

Q. What strategies optimize the solubility and bioavailability of This compound for in vivo studies?

  • Methodological Answer :

  • Co-Crystallization : Co-formulate with cyclodextrins or PEG derivatives to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable esters at the sulfonamide group for pH-dependent release .
  • Pharmacokinetic Modeling : Use tools like GastroPlus to predict absorption rates based on logP and pKa values .

Data Validation and Safety

Q. How can researchers validate purity and stability of This compound under long-term storage?

  • Methodological Answer :

  • HPLC-PDA Analysis : Monitor degradation products (e.g., hydrolyzed sulfonic acids) with C18 columns and UV detection at 254 nm .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare chromatograms to baseline .

Q. What safety protocols are critical when handling This compound in the lab?

  • Methodological Answer :

  • PPE Requirements : Nitrile gloves, lab coats, and fume hoods for dust containment .
  • Waste Disposal : Neutralize sulfonic acid byproducts with 10% NaOH before disposal .

Tables for Key Data

Property Value Source
Molecular FormulaC12_{12}H13_{13}NO2_{2}SComputed via PubChem
Melting Point79–83°CKanto Reagents
Key IR Peaks1350 cm1^{-1}, 1150 cm1^{-1}NIST

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